molecular formula C9H10N2 B1657595 (Z)-2,3-dihydroinden-1-ylidenehydrazine CAS No. 5736-44-7

(Z)-2,3-dihydroinden-1-ylidenehydrazine

Cat. No.: B1657595
CAS No.: 5736-44-7
M. Wt: 146.19 g/mol
InChI Key: ZFFYDQAURJCWPQ-LUAWRHEFSA-N
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Description

(Z)-2,3-dihydroinden-1-ylidenehydrazine is an organic compound characterized by its unique structure, which includes a hydrazine functional group attached to a dihydroindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-dihydroinden-1-ylidenehydrazine typically involves the reaction of 2,3-dihydroindene with hydrazine under specific conditions. One common method is the condensation reaction, where 2,3-dihydroindene is reacted with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-dihydroinden-1-ylidenehydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The hydrazine group can participate in substitution reactions, where other functional groups replace the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe or in the development of pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-2,3-dihydroinden-1-ylidenehydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect molecular pathways and lead to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,3-dihydroinden-1-ylidenehydrazine: The geometric isomer of the compound, differing in the spatial arrangement of the hydrazine group.

    2,3-dihydroindene: The parent compound without the hydrazine group.

    Hydrazine derivatives: Other compounds containing the hydrazine functional group.

Uniqueness

(Z)-2,3-dihydroinden-1-ylidenehydrazine is unique due to its specific structure, which combines the properties of both the dihydroindene and hydrazine moieties

Properties

IUPAC Name

(Z)-2,3-dihydroinden-1-ylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,10H2/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFYDQAURJCWPQ-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/N)/C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419333
Record name NSC155394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5736-44-7
Record name NSC155394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC155394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of indan-1-one (10.0 g), ethanol (35 ml), hydrazine hydrate (10.0 ml) and glacial acetic acid (2.0 ml) was boiled under reflux under nitrogen for 1 hour. The mixture was cooled to 20° C. and the mixture concentrated under reduced pressure to give a solid which was collected by filtration to give indan-1-one hydrazone, m.p. 84-86° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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